Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate
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Overview
Description
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, an isopropyl group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate typically involves the reaction of morpholine with isopropylamine and ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or sulfinates. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler derivative with a similar morpholine ring structure.
4-Morpholinopropane Sulfonic Acid: Contains a morpholine ring and a sulfonic acid group.
2,2’-Dimorpholinyldiethyl Ether: Features two morpholine rings linked by an ether group.
Uniqueness
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate is unique due to the presence of both an isopropyl group and a sulfonate group, which confer distinct chemical and biological properties
Properties
CAS No. |
62692-72-2 |
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Molecular Formula |
C9H20N2O4S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
propan-2-yl 2-(morpholin-4-ylamino)ethanesulfonate |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2)15-16(12,13)8-3-10-11-4-6-14-7-5-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
CVBDEDZMMPLDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCNN1CCOCC1 |
Origin of Product |
United States |
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